Cas no 2137513-86-9 (3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopropyl-substituted triazole moiety. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. The cyclopropyl-triazole side chain introduces steric and electronic modulation, which can influence peptide conformation and biological activity. Its structural features make it suitable for applications in medicinal chemistry and drug discovery, particularly in the design of peptidomimetics and constrained peptides. The compound’s stability under standard solid-phase peptide synthesis conditions further enhances its utility in research and development.
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2137513-86-9 structure
商品名:3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2137513-86-9
MF:C23H22N4O4
メガワット:418.445185184479
CID:6564333
PubChem ID:165800509

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1141292
    • 2137513-86-9
    • 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • インチ: 1S/C23H22N4O4/c28-22(29)20(11-27-13-24-21(26-27)14-9-10-14)25-23(30)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,25,30)(H,28,29)
    • InChIKey: BFNKDUCEASNKNS-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)O)CN1C=NC(C2CC2)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 418.16410520g/mol
  • どういたいしつりょう: 418.16410520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 650
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1141292-0.5g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
0.5g
$2132.0 2023-10-26
Enamine
EN300-1141292-0.05g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
0.05g
$1866.0 2023-10-26
Enamine
EN300-1141292-1g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
1g
$2221.0 2023-10-26
Enamine
EN300-1141292-0.25g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
0.25g
$2044.0 2023-10-26
Enamine
EN300-1141292-2.5g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
2.5g
$4355.0 2023-10-26
Enamine
EN300-1141292-1.0g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9
1g
$3139.0 2023-06-09
Enamine
EN300-1141292-5g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
5g
$6441.0 2023-10-26
Enamine
EN300-1141292-5.0g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9
5g
$9107.0 2023-06-09
Enamine
EN300-1141292-0.1g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9 95%
0.1g
$1955.0 2023-10-26
Enamine
EN300-1141292-10.0g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137513-86-9
10g
$13504.0 2023-06-09

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(3-Cyclopropyl-1H-1,2,4-Triazol-1-yl)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)Propanoic Acid: A Comprehensive Overview

3-(3-Cyclopropyl-1H-1,2,4-Triazol-1-yl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, also known by its CAS number 2137513-86-9, is a complex organic compound with significant potential in the field of pharmaceuticals and chemical synthesis. This compound is characterized by its unique structural features, which include a cyclopropyl group, a triazole ring, and a fluorenylmethoxycarbonyl (Fmoc) group. These structural elements contribute to its versatile chemical properties and make it a valuable molecule in contemporary research.

The molecular structure of this compound is notable for its combination of heterocyclic and aliphatic components. The cyclopropyl group introduces strain into the molecule, which can enhance reactivity in certain chemical transformations. The triazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding. This feature makes it particularly useful in drug design, where hydrogen bonding plays a critical role in molecular recognition and bioavailability.

The presence of the Fmoc group further enhances the functionality of this compound. Fmoc is a widely used protecting group in peptide synthesis due to its excellent stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached via an amino linkage to the propanoic acid backbone, creating a structure that is both chemically versatile and amenable to further modification.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Researchers have explored its use in the development of novel therapeutic agents targeting various disease states, including cancer and inflammatory disorders. The ability to modify the substituents on the triazole ring and the propanoic acid backbone provides researchers with a high degree of flexibility in designing molecules with desired pharmacokinetic profiles.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and protecting group strategies. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining high yields. Such advancements underscore the importance of optimizing synthetic routes to meet the demands of modern drug discovery programs.

The application of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Molecular docking studies have revealed that this molecule exhibits strong binding affinity to several therapeutic targets, including protein kinases and proteases. These findings suggest that it could serve as a lead compound for further optimization in drug development pipelines.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form self-assembled monolayers on various substrates makes it a candidate for use in nanotechnology applications such as sensors and drug delivery systems. The integration of such molecules into advanced materials highlights their versatility beyond traditional medicinal chemistry.

The growing interest in sustainable chemistry has led researchers to investigate greener synthesis methods for this compound. By utilizing biocatalysts or solvent-free reaction conditions, chemists aim to reduce the environmental footprint associated with its production. These efforts align with global initiatives to promote eco-friendly practices within the chemical industry.

In conclusion, 3-(3-Cyclopropyl-1H-1,2,4-Triazol-1-yl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a multifaceted molecule with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic and computational methodologies, position it as a valuable tool in both academic research and industrial development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量